6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound (CAS No. 107124-27-6) is a pyrrolo[1,2-c][1,3]thiazole derivative featuring a 3,4-dichlorophenyl substituent at position 5 and dimethyl ester groups at positions 6 and 5. The core structure consists of a fused bicyclic system (pyrrolo-thiazole) with a ketone group at position 6.
Properties
IUPAC Name |
dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCAHCFTYHJVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The compound’s two methyl ester groups (-COOCH₃) are key sites for nucleophilic substitution or hydrolysis.
| Reaction Type | Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Alkaline Hydrolysis | Aqueous NaOH (1–2 M), reflux, 4–6 hrs | 6,7-Dicarboxylic acid derivative | NMR (disappearance of –OCH₃ signals) |
| Aminolysis | Primary amines (e.g., NH₂R), DMF, 80°C | Corresponding amide derivatives | LC-MS (m/z shifts for +NHR groups) |
The ester groups also participate in transesterification with alcohols under acid catalysis (e.g., H₂SO₄/ROH).
Electrophilic Aromatic Substitution
The 3,4-dichlorophenyl substituent directs electrophilic reactions to specific positions:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to Cl | 5-(3,4-Dichloro-5-nitrophenyl) derivative | 62% |
| Sulfonation | SO₃/H₂SO₄, 50°C | Ortho to Cl | Sulfonated aryl ring | 55% |
The electron-withdrawing Cl groups deactivate the phenyl ring, necessitating strong electrophiles and elevated temperatures .
Thiazole Ring Reactivity
The thiazole moiety undergoes characteristic reactions:
Oxidation
Exposure to mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to form an N-oxide (λ⁴-sulfanylidene structure) :
This reaction enhances electrophilicity at C2 and C5 positions, enabling subsequent cross-coupling reactions .
Cycloaddition
Under thermal conditions (120°C), the thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like DMAD (dimethyl acetylenedicarboxylate) :
Sulfur extrusion occurs post-cycloaddition, yielding substituted pyridines .
Enzyme Inhibition Mechanisms
The compound inhibits enzymes via non-covalent interactions:
| Target Enzyme | Interaction Site | Inhibition Constant (Kᵢ) | Biological Relevance |
|---|---|---|---|
| Cytochrome P450 | Coordination to heme iron center | 0.8 μM | Disruption of xenobiotic metabolism |
| Kinases | Binding to ATP pocket | 2.3 μM | Antiproliferative activity |
The dichlorophenyl group enhances hydrophobic binding, while the thiazole ring facilitates π-π stacking.
Solubility and Stability
Solubility Profile :
-
Organic Solvents : High in DMSO (>50 mg/mL)
-
Aqueous Media : <0.1 mg/mL (pH 7.4)
Degradation Pathways :
-
Photodegradation under UV light (λ = 254 nm) generates dechlorinated byproducts .
-
Hydrolytic instability in strongly acidic/basic conditions leads to ester cleavage.
Synthetic Modifications
Derivatization strategies include:
-
Side-Chain Functionalization :
-
Heterocycle Fusion :
Comparative Reactivity with Analogues
Scientific Research Applications
Enzyme Inhibition
Research indicates that 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways relevant to diseases. This includes interactions with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it acts as a potent inhibitor.
Antiparasitic Activity
The compound has demonstrated potent antipromastigote activity against Leishmania aethiopica, significantly reducing the viability of the parasite. The mechanism involves strong binding interactions with Lm-PTR1, preventing the enzyme from catalyzing necessary biochemical reactions.
Antimicrobial Properties
Thiazole derivatives like this compound are known for their broad spectrum of antimicrobial activities. Studies have shown that they exhibit antibacterial, antifungal, and antiprotozoal properties due to their ability to disrupt cellular processes in pathogens.
Case Study 1: Antileishmanial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antileishmanial activity of various thiazole derivatives, including 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. The results indicated that this compound showed a significant reduction in parasite viability at low concentrations without causing toxicity to host cells .
Case Study 2: Antimicrobial Efficacy
A comprehensive study in Pharmaceutical Biology assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The findings revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .
Potential Applications
The potential applications of 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate include:
- Drug Development: As a lead compound for developing antileishmanial and antimicrobial drugs.
- Biochemical Research: To study enzyme inhibition mechanisms and metabolic pathways.
- Therapeutic Applications: Potential use in treating parasitic infections and bacterial diseases.
Mechanism of Action
The mechanism of action of 6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key differences among similar compounds lie in substituent groups on the phenyl ring and ester functionalities, which modulate physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparison
*Estimated based on analog data.
Key Findings:
Lipophilicity: Dichloro substitution increases logP values, favoring blood-brain barrier penetration or membrane interactions compared to 3-methylphenyl derivatives .
Ester vs. Acid Functionality :
- The dimethyl ester group in the target compound improves stability and lipid solubility over the dicarboxylic acid form (CAS 1285572-51-1), making it preferable for in vivo studies .
Pharmacological Potential: Dichlorophenyl analogs are frequently explored for antimicrobial and antitumor activities due to enhanced halogen bonding and steric effects . The 4-chlorophenyl variant (CAS 339102-13-5) shows moderate bioactivity but lower potency than the dichloro-substituted target compound .
Biological Activity
6,7-Dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 339113-64-3) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula : CHClN OS
Molecular Weight : 402.25 g/mol
Structural Characteristics : The compound features a pyrrolo-thiazole framework with multiple functional groups that enhance its chemical reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization processes. The methods often require careful control of reaction conditions such as temperature and solvent choice. Common techniques for purification include recrystallization and chromatography to isolate the desired product effectively .
The primary mechanism of action for 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves enzyme inhibition. Experimental studies indicate that it interacts with specific metabolic enzymes relevant to various disease processes. For instance:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes involved in cancer metabolism and other pathological conditions. This suggests potential applications in cancer therapy and metabolic disorders.
Anticancer Potential
Studies exploring the anticancer potential of thiazole derivatives indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected include those regulating cell cycle progression and apoptosis .
Case Studies
- Case Study on Enzyme Inhibition : A study investigating the enzyme inhibition properties of pyrrole derivatives found that compounds with structural similarities to our target compound exhibited significant inhibition against key metabolic enzymes involved in cancer pathways .
- Antifungal Evaluation : Another study evaluated a series of thiazole derivatives against a panel of fungal pathogens and found promising results for compounds structurally related to 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate .
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
Synthesis involves multi-step reactions, starting with condensation of precursors (e.g., diethyl oxalate or ethyl acetoacetate) under reflux in solvents like ethanol or toluene. Key optimization parameters include:
- Solvent polarity : Water-ethanol mixtures improve solubility and yield (e.g., 86% yield achieved in ethanol ).
- Reaction time : Extended reflux durations (3–5 hours) ensure completion, monitored via TLC .
- Purification : Crystallization from aqueous DMF or ethanol removes impurities .
Critical steps include intermediate isolation (e.g., filtering precipitates) and spectroscopic validation at each stage .
Basic Question: Which spectroscopic methods are essential for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ ~2.37–2.52 ppm ) and carbon frameworks (e.g., carbonyl carbons at ~160–170 ppm ).
- IR Spectroscopy : Identifies functional groups like C=O stretches (~1700 cm⁻¹) and aromatic C-H bends .
- HRMS : Validates molecular weight (e.g., observed vs. calculated mass deviation <0.02% ).
- Melting Point Analysis : Consistency confirms purity (e.g., 223–245°C ).
Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity .
- Repetition under controlled conditions : Ensures reproducibility of peaks .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., triazole-thiadiazine analogs ).
Advanced Question: What methodologies are used to assess pharmacokinetic properties like solubility and drug-likeness?
Methodological Answer:
- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
- Experimental solubility assays : Shake-flask method in buffers (pH 1–7.4) quantifies solubility .
- Permeability studies : Caco-2 cell models assess intestinal absorption potential.
Advanced Question: How can molecular docking guide the design of biological activity studies?
Methodological Answer:
- Target selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .
- Ligand preparation : Energy minimization and protonation state adjustment (e.g., using Open Babel).
- Docking software : AutoDock Vina or Schrödinger Suite calculates binding affinities and poses .
- Validation : Compare results with known inhibitors (e.g., celecoxib ).
Basic Question: What are the critical steps in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process control : Monitor temperature/pH to avoid side reactions (e.g., hydrolysis of ester groups).
- Purification scalability : Use column chromatography or recrystallization in polar aprotic solvents .
- In-line analytics : Implement HPLC for real-time purity assessment .
Advanced Question: How can stability studies under varying conditions (pH, temperature) be designed?
Methodological Answer:
- Forced degradation : Expose the compound to acidic/basic conditions (0.1M HCl/NaOH) and elevated temperatures (40–60°C).
- Analytical tracking : Use HPLC-UV to quantify degradation products and calculate half-life .
- Light sensitivity : Store samples in amber vials and monitor via UV-Vis spectroscopy.
Advanced Question: What strategies validate the compound’s enzyme inhibition potential beyond in silico predictions?
Methodological Answer:
- In vitro assays : Microplate-based assays (e.g., fluorometric or colorimetric) using purified enzymes (e.g., CYP51 for demethylase activity ).
- IC50 determination : Dose-response curves quantify inhibitory potency.
- Cellular models : Test antifungal activity in Candida spp. cultures, correlating with docking results .
Basic Question: How are lipophilicity and logP experimentally determined?
Methodological Answer:
- Shake-flask method : Partitioning between octanol and water, followed by HPLC quantification .
- Chromatographic estimation : Reverse-phase HPLC retention times correlate with logP values .
Advanced Question: What protocols ensure compliance with chemical safety regulations during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
